2-Methyl-1-phenylbutan-2-ol
Overview
Description
2-Methyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms. This compound is known for its unique structure, which includes a phenyl group (a benzene ring) and a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenylbutan-2-ol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 2-butanone). The reaction typically occurs in an anhydrous ether solvent and requires careful control of temperature and reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale. Industrial processes often employ continuous flow reactors and advanced purification techniques to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into hydrocarbons or other alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Ketones (e.g., 2-methyl-1-phenylbutan-2-one) or carboxylic acids.
Reduction: Alkanes or secondary alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
2-Methyl-1-phenylbutan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylbutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and behavior. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of the phenyl and alkyl groups, respectively .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butanol: A primary alcohol with a similar alkyl chain but lacking the phenyl group.
2-Phenyl-2-butanol: A tertiary alcohol with a similar structure but different substitution pattern.
1-Phenyl-2-propanol: A secondary alcohol with a phenyl group and a shorter alkyl chain
Uniqueness
2-Methyl-1-phenylbutan-2-ol is unique due to its combination of a phenyl group and a branched alkyl chain, which imparts distinct chemical and physical properties. Its tertiary alcohol structure makes it less prone to oxidation compared to primary or secondary alcohols, and the phenyl group enhances its reactivity and potential interactions in biological systems.
Properties
IUPAC Name |
2-methyl-1-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBYXCNXOPJEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032956 | |
Record name | 2-Methyl-1-phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772-46-3 | |
Record name | α-Ethyl-α-methylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyl alcohol, alpha-ethyl-alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 772-46-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1-phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-phenylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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